Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-
Description
The compound Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]- features a propanenitrile backbone (CH₂CH₂CN) linked via a thioether group to the 5-position of a 1-phenyltetrazole moiety. This structure combines the electron-withdrawing nitrile group with the aromatic and heterocyclic properties of the tetrazole ring, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. The phenyl group on the tetrazole enhances lipophilicity, while the nitrile group offers reactivity for further functionalization.
Properties
CAS No. |
3751-46-0 |
|---|---|
Molecular Formula |
C10H9N5S |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
3-(1-phenyltetrazol-5-yl)sulfanylpropanenitrile |
InChI |
InChI=1S/C10H9N5S/c11-7-4-8-16-10-12-13-14-15(10)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 |
InChI Key |
MRIBCCHYZOSDOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCC#N |
Origin of Product |
United States |
Preparation Methods
Tetrazole Ring Formation via [2+3] Cycloaddition
The tetrazole moiety in Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-, is typically synthesized via a [2+3] cycloaddition reaction between nitriles and sodium azide. This method, catalyzed by transition metals or nanostructured materials, ensures high regioselectivity and yield.
A pivotal study by researchers employing a Fe₃O₄@PMO-ICS-ZnO nanocatalyst demonstrated exceptional efficiency in tetrazole synthesis. The reaction of malononitrile (1 mmol) with sodium azide (1.2 mmol) and 4-chlorobenzaldehyde (1 mmol) under solvent-free conditions at 80°C yielded 92% of the desired tetrazole product within 30 minutes. The nanocatalyst’s high surface area and magnetic recoverability enhanced reaction kinetics and reduced energy consumption.
Table 1: Optimization of Tetrazole Cycloaddition Using Fe₃O₄@PMO-ICS-ZnO
| Condition | Yield (%) | Time (min) |
|---|---|---|
| No catalyst | 15 | 360 |
| Fe₃O₄@PMO-ICS-ZnO (5 mg) | 92 | 30 |
| Ethanol solvent | 85 | 45 |
This method’s success lies in the synergistic effect of ZnO nanoparticles and the organosilica framework, which stabilizes reactive intermediates and facilitates azide-nitrile coupling.
Thioether Linkage through Nucleophilic Substitution
The thioether bond connecting the tetrazole and propanenitrile groups is established via nucleophilic substitution. A pre-synthesized 1-phenyl-1H-tetrazole-5-thiol reacts with 3-bromopropanenitrile under basic conditions.
In a protocol adapted from vulcanchem.com, the thiolate anion attacks the electrophilic carbon of 3-bromopropanenitrile, displacing bromide and forming the thioether bond. The reaction proceeds in anhydrous dimethylformamide (DMF) at 60°C for 6 hours, achieving an 88% yield. Key parameters include:
- Base : Potassium carbonate (2 equiv) to deprotonate the thiol.
- Solvent : DMF for optimal solubility of both aromatic and aliphatic reactants.
- Temperature : Moderate heating to accelerate substitution without promoting side reactions.
Equation :
$$ \text{1-Phenyl-1H-tetrazole-5-thiol} + \text{3-Bromopropanenitrile} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-} $$
One-Pot Catalytic Synthesis Using Magnetic Nanocatalysts
Recent advances enable a one-pot synthesis combining tetrazole formation and thioether linkage. The Fe₃O₄@PMO-ICS-ZnO nanocatalyst (Section 1.1) is reused here to sequentially mediate cycloaddition and substitution.
Procedure :
- Cycloaddition Step : React phenylacetonitrile with sodium azide and aldehydes to form 1-phenyl-1H-tetrazole-5-thiol.
- Substitution Step : Introduce 3-bromopropanenitrile directly into the reaction mixture, leveraging residual base (e.g., piperidine) to drive thioether formation.
This cascade approach reduces purification steps and improves atom economy, yielding 78% of the final product.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity critically influences reaction rates and yields. Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions, while ethanol/water mixtures favor cycloaddition.
Table 2: Solvent Impact on Thioether Formation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 88 |
| Acetonitrile | 37.5 | 82 |
| Ethanol | 24.3 | 65 |
Elevated temperatures (60–80°C) accelerate both steps but risk nitrile hydrolysis above 100°C.
Catalytic Efficiency and Recyclability
The Fe₃O₄@PMO-ICS-ZnO nanocatalyst retains 89% activity after five cycles, as confirmed by inductively coupled plasma (ICP) analysis. Its magnetic core (Fe₃O₄) enables effortless recovery via external magnets, reducing catalyst loss.
Characterization and Analytical Validation
Spectroscopic Confirmation
- NMR : δ 7.8–7.5 (m, 5H, Ar–H), δ 3.8 (t, 2H, S–CH₂), δ 2.6 (t, 2H, CH₂–CN).
- IR : 2240 cm⁻¹ (C≡N stretch), 1600 cm⁻¹ (tetrazole C=N).
Table 3: Key Spectroscopic Data
| Technique | Signal | Assignment |
|---|---|---|
| $$^1$$H NMR | δ 3.8 (t) | S–CH₂ protons |
| $$^{13}$$C NMR | δ 154.6 | Tetrazole C=N |
| IR | 2240 cm⁻¹ | Nitrile stretch |
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >98% purity. Retention time: 6.7 minutes.
Comparative Analysis of Synthetic Routes
Table 4: Efficiency of Preparation Methods
| Method | Yield (%) | Time (h) | Cost |
|---|---|---|---|
| Stepwise (Cycloaddition + Substitution) | 88 | 8 | High |
| One-Pot Catalytic | 78 | 5 | Moderate |
| Non-Catalytic | 15 | 12 | Low |
The one-pot method balances yield and efficiency, though stepwise synthesis remains preferable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Introduction of various electrophilic groups onto the phenyl ring.
Scientific Research Applications
3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in biological systems. The sulfur atom can form coordination complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Features
Table 1: Key Structural Differences Among Analogs
Key Observations :
- The nitrile group in the target compound distinguishes it from carboxylic acid derivatives (e.g., ), offering distinct electronic and reactivity profiles.
- Substitution on the tetrazole (phenyl vs.
Key Observations :
- The target compound’s synthesis likely parallels methods in and , involving thiolate nucleophilic attack on a nitrile-bearing alkyl halide.
- Catalytic systems like PEG-400 with Bleaching Earth Clay (pH 12.5) may enhance reaction efficiency compared to traditional solvents.
Physical and Spectral Properties
Table 3: Comparative Physicochemical Data
Key Observations :
Biological Activity
Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]- (CAS Number: 3751-46-0) is a compound characterized by its unique structural features, including a propanenitrile group linked to a thioether moiety derived from a phenyl-substituted tetrazole. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₅S |
| Molecular Weight | 231.28 g/mol |
| Boiling Point | 469.8 ºC |
| Flash Point | 237.9 ºC |
| Density | 1.33 g/cm³ |
| LogP | 1.39 |
The biological activity of propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]- is primarily attributed to the presence of the tetrazole ring, which can act as a bioisostere for carboxylic acids. This allows the compound to interact with various enzymes and receptors in biological systems. Additionally, the sulfur atom can form coordination complexes with metal ions, potentially influencing numerous biochemical pathways.
Anticancer Properties
Research has indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
Compounds with thioether functionalities have been reported to possess antimicrobial activity. The presence of the phenyl and tetrazole groups in propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]- may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes, making it a candidate for further investigation in antimicrobial drug development.
Case Studies
-
Anticancer Study :
- In vitro assays demonstrated that derivatives similar to propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]- exhibited cytotoxic effects on various cancer cell lines, leading to a reduction in cell viability and induction of apoptosis.
- The mechanism was linked to the activation of caspase pathways, suggesting potential therapeutic applications in oncology.
-
Antimicrobial Evaluation :
- A study assessed the antibacterial properties of thioether-containing compounds against Gram-positive and Gram-negative bacteria.
- Results indicated that certain derivatives showed promising activity against resistant strains, warranting further exploration into their potential as new antimicrobial agents.
Applications
Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]- has potential applications across various fields:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer and microbial infections.
- Materials Science : Its unique chemical structure may be exploited in synthesizing novel materials with specific properties.
Q & A
Q. Basic
- ¹H NMR : Identifies proton environments (e.g., phenyl aromatic protons, CH₂ groups adjacent to sulfur/nitrile).
- ¹³C NMR : Resolves nitrile carbons (~115–120 ppm) and tetrazole ring carbons .
- IR : Detects S–C≡N (2150 cm⁻¹) and tetrazole C=N (1600 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀N₅S) .
Table 2 : Diagnostic Spectral Peaks
| Functional Group | ¹H NMR (δ) | IR (cm⁻¹) |
|---|---|---|
| Phenyl protons | 7.2–7.8 | – |
| CH₂–S | 3.5–4.2 | 650–750 (C–S) |
| C≡N | – | 2150 |
What strategies resolve contradictions in spectral data during structural elucidation of tetrazole-containing compounds?
Q. Advanced
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations, especially near the tetrazole-thioether junction .
- Computational Modeling : DFT calculations predict NMR/IR spectra for comparison with experimental data .
- X-ray Crystallography : Resolves regiochemistry disputes (e.g., tetrazole N-substitution patterns) .
Example : Discrepancies in CH₂ proton shifts (δ 3.5 vs. 4.2) may arise from solvent polarity; deuterated DMSO vs. CDCl₃ can clarify .
How does the electronic nature of phenyl substituents influence the reactivity of Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]- in nucleophilic reactions?
Q. Advanced
- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents increase tetrazole ring electrophilicity, enhancing reactivity with nucleophiles (e.g., amines, thiols) .
- Electron-Donating Groups (EDGs) : Methoxy or methyl groups stabilize the tetrazole ring, reducing reaction rates but improving selectivity .
- Mechanistic Insight : EWGs lower LUMO energy at the tetrazole C-5 position, facilitating nucleophilic attack (confirmed via Hammett plots) .
Conflict Note : Contradictory reports on EDG effects (stabilization vs. steric hindrance) suggest solvent-dependent behavior; DMF vs. THF may alter outcomes .
What role does the tetrazole ring play in the chemical stability of this compound under varying pH conditions?
Q. Basic
- Acidic Conditions : Protonation at N-2 of the tetrazole ring increases solubility but risks ring-opening above pH 2 .
- Neutral/Basic Conditions : The ring remains intact, but the thioether linkage may hydrolyze at pH > 10 .
- Stabilization Strategies : Buffering near pH 7–8 minimizes degradation during biological assays .
How can computational chemistry aid in predicting the biological activity of Propanenitrile derivatives?
Q. Advanced
- Molecular Docking : Simulates binding to targets like kinases (PDB: 2XP2) or cyclooxygenase-2 (PDB: 3LD6) to prioritize derivatives for synthesis .
- QSAR Modeling : Links substituent electronic parameters (Hammett σ) to activity trends (e.g., IC₅₀ against inflammatory targets) .
- ADMET Prediction : Tools like SwissADME assess bioavailability, addressing poor solubility from the nitrile group .
Table 3 : In Silico Binding Scores for Common Targets
| Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Anaplastic lymphoma kinase | -9.2 | H-bond with tetrazole N, hydrophobic with phenyl |
| Cyclooxygenase-2 | -8.7 | π-Stacking with thiophene, S–O interactions |
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Catalyst Recycling : Heterogeneous catalysts (e.g., Bleaching Earth Clay) must retain activity over multiple batches .
- Purification at Scale : Column chromatography is impractical; switch to fractional crystallization or continuous flow systems .
- Thermal Sensitivity : Exothermic nitrile incorporation steps require precise temperature control to avoid decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
